molecular formula C10H26Cl3N3 B2972563 3-(4-Propylpiperazin-1-yl)propan-1-amine trihydrochloride CAS No. 1197237-96-9

3-(4-Propylpiperazin-1-yl)propan-1-amine trihydrochloride

Cat. No.: B2972563
CAS No.: 1197237-96-9
M. Wt: 294.69
InChI Key: LETGTIVRXAKCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Propylpiperazin-1-yl)propan-1-amine trihydrochloride is a chemical compound with the molecular formula C10H23N3·3HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propylpiperazin-1-yl)propan-1-amine trihydrochloride typically involves the reaction of 4-propylpiperazine with 3-chloropropan-1-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through crystallization or chromatography to obtain the trihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including filtration, distillation, and recrystallization, to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Propylpiperazin-1-yl)propan-1-amine trihydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually amines or alcohols.

    Substitution: The major products depend on the substituent introduced, such as alkylamines or alkyl ethers.

Scientific Research Applications

3-(4-Propylpiperazin-1-yl)propan-1-amine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Propylpiperazin-1-yl)propan-1-amine trihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, modulating the activity of neurotransmitters such as serotonin and dopamine. This interaction can lead to various physiological effects, making the compound of interest in the study of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propan-1-amine
  • 3-(4-Ethylpiperazin-1-yl)propan-1-amine
  • 3-(4-Butylpiperazin-1-yl)propan-1-amine

Uniqueness

3-(4-Propylpiperazin-1-yl)propan-1-amine trihydrochloride is unique due to its specific propyl substitution on the piperazine ring, which can influence its binding affinity and selectivity for certain receptors. This makes it a valuable compound for research in medicinal chemistry and pharmacology.

Properties

IUPAC Name

3-(4-propylpiperazin-1-yl)propan-1-amine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3.3ClH/c1-2-5-12-7-9-13(10-8-12)6-3-4-11;;;/h2-11H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETGTIVRXAKCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CCCN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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